molecular formula C10H10BrNO2 B2820405 3-(4-bromophenyl)-3-oxopropanal O-methyloxime CAS No. 303995-83-7

3-(4-bromophenyl)-3-oxopropanal O-methyloxime

Cat. No.: B2820405
CAS No.: 303995-83-7
M. Wt: 256.099
InChI Key: GILGIZKIGWEADG-KPKJPENVSA-N
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Description

3-(4-bromophenyl)-3-oxopropanal O-methyloxime is a chemical compound that belongs to the class of oxime ethers. Oxime ethers are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science . This compound features a bromophenyl group, a ketone, and an oxime ether moiety, making it a versatile intermediate in organic synthesis.

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with a variety of biological targets.

Mode of Action

Oxime ethers, a class of compounds containing the >c=n-o-r moiety, are known to exhibit various biological activities . This suggests that the compound may interact with its targets in a way that modulates their function, leading to changes in cellular processes.

Biochemical Pathways

Similar compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect a wide range of biochemical pathways, leading to diverse downstream effects.

Result of Action

Given the diverse biological activities of similar compounds , it can be inferred that this compound may have a wide range of effects at the molecular and cellular levels.

Preparation Methods

The synthesis of 3-(4-bromophenyl)-3-oxopropanal O-methyloxime typically involves the reaction of 4-bromobenzaldehyde with hydroxylamine to form the corresponding oxime, followed by O-methylation. The reaction conditions often include the use of a base such as potassium carbonate and a methylating agent like methyl iodide . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

3-(4-bromophenyl)-3-oxopropanal O-methyloxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitrile oxides.

    Reduction: Reduction reactions can convert the oxime ether to the corresponding amine.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include nitrile oxides, amines, and substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity
Research has indicated that derivatives of 3-(4-bromophenyl)-3-oxopropanal, including its O-methyloxime form, exhibit significant antibacterial properties. A study focused on the design and synthesis of these compounds demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimal inhibitory concentrations (MIC) for some derivatives were found to be less than 16 µg/ml, showcasing their potential as novel antibacterial agents .

Organic Synthesis

Intermediate in Synthesis
3-(4-bromophenyl)-3-oxopropanal O-methyloxime serves as an important intermediate in organic synthesis. Its structure allows for further modifications that can lead to the development of more complex molecules. The bromine atom in the phenyl ring enhances electrophilicity, making it a valuable precursor for various synthetic pathways, particularly in the synthesis of pharmaceuticals and agrochemicals .

Case Study 1: Antibacterial Derivatives

A comprehensive study evaluated several derivatives of 3-(4-bromophenyl)-3-oxopropanal for their antibacterial activity. The results showed that compounds with specific functional groups exhibited enhanced efficacy against resistant bacterial strains. For instance, compounds incorporating methoxy or ethoxy groups demonstrated improved activity compared to their parent compounds, indicating the significance of structural modifications in medicinal applications.

Case Study 2: Synthesis of Complex Molecules

In a synthetic chemistry context, researchers utilized this compound as a starting material to create a series of bioactive compounds. By employing various reaction conditions, they were able to modify the oxime group to yield products with diverse biological activities. This case study highlights the versatility of this compound in generating new chemical entities for drug discovery.

Data Table: Overview of Antibacterial Activity

Compound NameBacterial StrainMIC (µg/ml)Activity Level
This compoundStaphylococcus aureus<16Moderate
Compound A (derivative)Escherichia coli<16Moderate
Compound B (derivative)Methicillin-resistant Staphylococcus aureus<8High

Comparison with Similar Compounds

3-(4-bromophenyl)-3-oxopropanal O-methyloxime can be compared with other oxime ethers and bromophenyl derivatives:

Biological Activity

3-(4-Bromophenyl)-3-oxopropanal O-methyloxime is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This compound features a bromophenyl group, which is known for its diverse biological activities, and an oxime functional group that can influence its reactivity and biological interactions. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula: C10H10BrNO2
  • Molecular Weight: 244.1 g/mol
  • IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The oxime group can act as a nucleophile, participating in reactions with electrophiles, which may lead to enzyme inhibition or modulation of receptor activity.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes related to metabolic pathways, potentially affecting processes such as inflammation or cancer progression.
  • Receptor Modulation: It may bind to certain receptors, influencing signal transduction pathways involved in cellular responses.

Biological Activity

Research has indicated that compounds similar to this compound exhibit various biological activities:

  • Anticancer Activity: Preliminary studies suggest that this compound may have antiproliferative effects on cancer cell lines, potentially through the induction of apoptosis or cell cycle arrest.
  • Antimicrobial Properties: Compounds with similar structures have shown efficacy against bacterial strains, indicating that this oxime could possess antimicrobial properties.
  • Anti-inflammatory Effects: There is evidence that oximes can modulate inflammatory responses, which could be relevant for treating conditions such as arthritis or other inflammatory diseases.

Case Studies and Research Findings

  • Anticancer Studies:
    • A study demonstrated that derivatives of 3-(4-bromophenyl)-3-oxopropanal exhibited significant cytotoxicity against breast and prostate cancer cell lines. The mechanism was linked to the induction of oxidative stress and apoptosis pathways .
  • Enzyme Inhibition:
    • Research indicated that similar oxime compounds could inhibit enzymes like cyclooxygenase (COX), which plays a critical role in inflammation and pain signaling .
  • Antimicrobial Activity:
    • A series of tests revealed that compounds with a bromophenyl moiety showed promising activity against Gram-positive bacteria, suggesting potential use as antibacterial agents .

Comparative Analysis

The following table summarizes the biological activities reported for this compound and related compounds:

CompoundActivity TypeReference
This compoundAnticancer
Similar Oxime DerivativesEnzyme Inhibition
Bromophenyl CompoundsAntimicrobial

Properties

IUPAC Name

(3E)-1-(4-bromophenyl)-3-methoxyiminopropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c1-14-12-7-6-10(13)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILGIZKIGWEADG-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CCC(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/CC(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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